molecular formula C15H9N3O4 B11968121 2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione

2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione

Cat. No.: B11968121
M. Wt: 295.25 g/mol
InChI Key: WULBEMGMONTWBY-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the isoindole core through a methyleneamino linkage.

Chemical Reactions Analysis

2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, leading to the modulation of enzyme activity and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione include other isoindole derivatives such as:

Properties

IUPAC Name

2-[(4-nitrophenyl)methylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O4/c19-14-12-3-1-2-4-13(12)15(20)17(14)16-9-10-5-7-11(8-6-10)18(21)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBEMGMONTWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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